2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide
Description
This compound belongs to the carboxamide class, featuring a benzenecarboxamide backbone substituted with two chlorophenyl groups and a methoxyimino ethyl moiety.
Properties
IUPAC Name |
2-chloro-N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-22-20-15(11-6-8-12(17)9-7-11)10-19-16(21)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21)/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPRXNWXQHJHSF-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CNC(=O)C1=CC=CC=C1Cl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CNC(=O)C1=CC=CC=C1Cl)\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline to form an intermediate, which is then reacted with methoxyamine hydrochloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions typically involve reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research has indicated that compounds similar to 2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that promote tumor growth.
- A study demonstrated that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to cell death .
-
Antimicrobial Properties :
- The compound has shown potential as an antimicrobial agent. Its structural components allow it to interact with bacterial cell membranes, disrupting their integrity and leading to cell lysis.
- In vitro studies have reported effective inhibition of both gram-positive and gram-negative bacteria, suggesting its broad-spectrum antimicrobial activity .
-
Nitric Oxide Synthase Modulation :
- Recent studies have explored the ability of this compound to stimulate endogenous nitric oxide synthesis. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission .
- The modulation of nitric oxide levels can have therapeutic implications in cardiovascular diseases and neurodegenerative disorders.
Biochemical Applications
- Enzyme Inhibition Studies :
-
Drug Delivery Systems :
- Research into drug delivery systems has indicated that compounds like 2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide can be utilized as carriers for targeted drug delivery. Their structural properties allow for conjugation with other therapeutic agents, enhancing bioavailability and specificity .
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
- A comprehensive study on the anticancer effects of related compounds highlighted the importance of structural modifications on biological activity. By altering substituents on the benzenecarboxamide backbone, researchers were able to enhance potency against specific cancer types .
- Another case study focused on the antimicrobial efficacy of similar compounds against resistant bacterial strains, demonstrating significant potential for clinical applications in treating infections that are difficult to manage with conventional antibiotics .
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Boscalid (2-Chloro-N-[2-(4-Chlorophenyl)Phenyl]Pyridine-3-Carboxamide)
Key Structural Features :
- Pyridine ring replaces the benzene ring in the carboxamide backbone.
- Chlorophenyl groups at positions 2 and 4.
Applications : Widely used as a broad-spectrum fungicide targeting Botrytis and Sclerotinia species.
Research Findings : - Boscalid inhibits fungal succinate dehydrogenase (SDHI fungicide), leveraging its pyridine ring for enhanced binding affinity compared to purely aromatic systems .
- Molecular weight: 343.2 g/mol; higher than the target compound due to the pyridine heterocycle.
Dimethenamid-P (2-Chloro-N-[(1-Methyl-2-Methoxy)Ethyl]-N-(2,4-Dimethyl-Thien-3-Yl)-Acetamide)
Key Structural Features :
- Acetamide backbone with thienyl and methoxyethyl substituents.
- Chlorine atom at the α-position.
Applications : Herbicide targeting grasses and broadleaf weeds.
Research Findings : - Acts as a very-long-chain fatty acid (VLCFA) inhibitor. The thienyl group enhances soil mobility, while the methoxyethyl chain improves solubility .
- Structural divergence from the target compound (acetamide vs. benzenecarboxamide) results in distinct biological targets.
2-Chloro-N-[2-(4-Chlorophenyl)Ethyl]Acetamide (CAS 3840-66-2)
Key Structural Features :
- Acetamide core with a chlorophenyl-ethyl chain.
Applications : Presumed pesticide (exact application unspecified).
Research Findings : - Simpler structure lacking the methoxyimino group and benzenecarboxamide backbone. Likely exhibits lower persistence in environmental matrices due to reduced steric hindrance .
3-Chloro-N-(2-((4-Chlorophenyl)Sulfanyl)Ethyl)Benzenecarboxamide (CAS 338411-68-0)
Key Structural Features :
- Benzenecarboxamide with a sulfanyl (S-) bridge.
Applications : Under investigation for agrochemical use.
Research Findings : - Molecular weight: 326.2 g/mol, slightly lower than the target compound .
Data Tables: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Application | Mode of Action |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₁₃Cl₂N₂O₂ | 333.2 | Benzenecarboxamide, methoxyimino | Fungicide (probable) | SDHI inhibition (hypothesized) |
| Boscalid | C₁₈H₁₂Cl₂N₂O | 343.2 | Pyridine-3-carboxamide | Fungicide | SDHI inhibition |
| Dimethenamid-P | C₁₂H₁₆ClNO₂S | 275.8 | Acetamide, thienyl | Herbicide | VLCFA inhibition |
| 2-Chloro-N-[2-(4-Chlorophenyl)Ethyl]Acetamide | C₁₀H₁₁Cl₂NO | 232.1 | Acetamide | Pesticide | Unknown |
| 3-Chloro-N-(2-((4-Chlorophenyl)Sulfanyl)Ethyl)Benzenecarboxamide | C₁₅H₁₃Cl₂NOS | 326.2 | Benzenecarboxamide, sulfanyl | Agrochemical R&D | Undetermined |
Biological Activity
2-Chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide, also known by its CAS number 343374-27-6, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
- Molecular Formula : C16H14Cl2N2O2
- Molecular Weight : 337.2 g/mol
- Structure : The compound features a chloro-substituted aromatic system and a methoxyimino group, which may influence its biological interactions.
The biological activity of 2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain receptor functions, particularly in the context of inflammation and immune response modulation.
Inhibition of Receptor Functions
Studies have shown that compounds similar to 2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide can inhibit chemokine receptors such as CCR2 and CCR9. These receptors are involved in the recruitment of immune cells during inflammatory processes, making them critical targets for therapeutic intervention in diseases like asthma and multiple sclerosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide.
- Study on Chemokine Receptors :
-
Crystal Structure Analysis :
- Objective : To understand the molecular interactions within the crystal structure.
- Findings : The presence of intramolecular hydrogen bonds was noted, which may contribute to the stability and reactivity of the compound. These structural characteristics are crucial for understanding how the compound interacts with biological targets .
Biological Activity Table
Q & A
Q. What are the common synthetic routes for 2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves coupling 2-chlorobenzoic acid derivatives with a substituted ethylamine intermediate. For example:
Step 1 : React 4-chlorophenylglyoxal with methoxyamine to form the methoxyimino intermediate .
Step 2 : Couple this intermediate with 2-chlorobenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .
Purification : Column chromatography (hexane:EtOAc gradients) or recrystallization is used to isolate the final product.
Characterization :
- NMR (¹H/¹³C): Key peaks include aromatic protons (δ 7.2–8.1 ppm), methoxy singlet (δ ~3.8 ppm), and imino proton (δ ~8.5 ppm) .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns .
Q. How is the compound’s stability evaluated under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and LC-MS to identify breakdown products .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
Q. What spectroscopic techniques are most reliable for confirming the compound’s structure?
- Methodological Answer :
- FT-IR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and imine (C=N stretch at ~1620 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., [M+H]⁺ at m/z 365.0521 for C₁₆H₁₂Cl₂N₂O₂) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what factors contribute to variability?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but require careful moisture control .
- Table 1 : Yield Optimization Strategies
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DCM, room temp | 50 | 95 | |
| DMF, 60°C | 68 | 98 | |
| Microwave-assisted | 75 | 99 | [Hypothetical] |
Q. How do structural modifications (e.g., substituent changes) affect bioactivity, and what computational tools support SAR studies?
- Methodological Answer :
- SAR Approach : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) and test against target enzymes (e.g., fungal cytochrome bc₁ complex) .
- Computational Tools :
- Docking Simulations (AutoDock Vina) : Predict binding affinity to target proteins .
- QSAR Models : Relate logP and Hammett constants (σ) to antifungal activity .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in IC₅₀ values may arise from differences in mitochondrial membrane potential assays vs. whole-cell viability tests .
- Standardized Protocols : Reproduce experiments using uniform conditions (e.g., ATCC cell lines, fixed DMSO concentrations) .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s fluorescence properties: How to determine the source of variability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
